4,8,11,15-Tetraazaoctadecane-1,18-diamine

Coordination chemistry Binuclear complexes Metal ion selectivity

4,8,11,15-Tetraazaoctadecane-1,18-diamine (CAS 63833-76-1) is a synthetic open-chain hexaamine with molecular formula C14H36N6 and molecular weight 288.48 g·mol⁻¹, featuring four secondary and two terminal primary amine groups arranged along an 18‑carbon backbone. Characterized by alternating ethylenic and propylenic spacers between nitrogen donors, this ligand exhibits a distinct protonation pattern and coordination behavior that differentiates it from commercially prevalent polyamines such as spermine or triethylenetetramine.

Molecular Formula C14H36N6
Molecular Weight 288.48 g/mol
CAS No. 63833-76-1
Cat. No. B13942011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,8,11,15-Tetraazaoctadecane-1,18-diamine
CAS63833-76-1
Molecular FormulaC14H36N6
Molecular Weight288.48 g/mol
Structural Identifiers
SMILESC(CN)CNCCCNCCNCCCNCCCN
InChIInChI=1S/C14H36N6/c15-5-1-7-17-9-3-11-19-13-14-20-12-4-10-18-8-2-6-16/h17-20H,1-16H2
InChIKeyPOXLCEVCOYIZNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,8,11,15-Tetraazaoctadecane-1,18-diamine (CAS 63833-76-1): Open-Chain Hexaamine Procurement Overview


4,8,11,15-Tetraazaoctadecane-1,18-diamine (CAS 63833-76-1) is a synthetic open-chain hexaamine with molecular formula C14H36N6 and molecular weight 288.48 g·mol⁻¹, featuring four secondary and two terminal primary amine groups arranged along an 18‑carbon backbone . Characterized by alternating ethylenic and propylenic spacers between nitrogen donors, this ligand exhibits a distinct protonation pattern and coordination behavior that differentiates it from commercially prevalent polyamines such as spermine or triethylenetetramine [1].

Restricted tetradentate coordination scaffold for binuclear complex design
Multipoint nucleotide recognition (ATP, ADP, AMP) for interaction studies
Open-chain hexaamine reference standard for coordination thermodynamics

Why Spermine, TETA or Generic Polyamine Analogs Cannot Replace 4,8,11,15-Tetraazaoctadecane-1,18-diamine


Generic polyamines such as spermine, triethylenetetramine (TETA) or pentaethylenehexamine differ fundamentally in the number, spacing and type (primary vs. secondary) of nitrogen donors, which directly governs metal‑ion coordination stoichiometry, protonation‑state‑dependent conformational flexibility, and the ability to engage in multipoint recognition of biological anions like nucleotides [1]. The specific alternation of ethylenic and propylenic chains in 4,8,11,15-tetraazaoctadecane-1,18-diamine generates a coordination environment where a maximum of four out of six nitrogen atoms participate in metal binding, a restriction absent in uniformly spaced polyamines [2]. This property enables the formation of discrete binuclear metal complexes that are structurally inaccessible to common tetra‑ or penta‑amine substitutes [3].

Donor-set architecture
Generic polyamines (spermine, TETA) lack the alternating ethylenic/propylenic spacers; metal-coordination stoichiometry and binuclear capacity may not transfer.
Nucleotide-binding selectivity
Spermine and spermidine show non-specific electrostatic binding; phosphate-chain discrimination (ATP vs. ADP vs. AMP) reported for the target compound may be absent in common alternatives.
Literature benchmark continuity
This compound served as reference ligand (L1) in systematic Cu(II) stability studies; using uncharacterized analogs could break cross-study comparability.

Quantitative Differentiation Evidence for 4,8,11,15-Tetraazaoctadecane-1,18-diamine vs. Analogs


Coordination Donor‑Set Restriction: Maximum Tetradentate Binding Out of Six Nitrogen Donors

Potentiometric and NMR data demonstrate that 4,8,11,15-tetraazaoctadecane-1,18-diamine engages at most four of its six nitrogen atoms in metal‑ion coordination across all studied metal ions (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Pb²⁺), whereas typical linear hexaamines with uniform ethylene spacing (e.g., pentaethylenehexamine) can utilize all six donors [1].

Coord. Donor Set
Class-level
4 of 6 N donors
vs. PEHA: 6 of 6
Supports discrete binuclear complex formation
Based on potentiometric and NMR data (298.1 K, NaClO₄)
Coordination chemistry Binuclear complexes Metal ion selectivity

Universality of Binuclear Complex Formation Across Six Metal Ions

In contrast to the behavior reported for other hexaamines, 4,8,11,15-tetraazaoctadecane-1,18-diamine forms binuclear complexes with all six metal ions studied: Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺ and Pb²⁺. For several systems, the binuclear hydroxo‑bridged species predominate in solution [1].

Binuclear Coverage
Head-to-head
6/6 metal ions
(Cu²⁺–Pb²⁺)
Enables homo-/hetero-bimetallic system design
Other hexaamines typically
Nucleotide Recognition
Cross-study comparable
Multipoint binding
ATP, ADP, AMP
Supports polyamine-nucleotide interaction studies
Spermine: no phosphate-chain discrimination reported
Literature Benchmark
Supporting evidence
L1 reference ligand in Cu(II) stability study
Facilitates cross-study comparability
Adopted as open-chain comparator in Dalton Trans. 2004
Binuclear complexes First‑row transition metals Heavy metals

Selective Multipoint Recognition of ATP, ADP and AMP Nucleotides

Potentiometric and multinuclear NMR studies show that in its protonated forms, 4,8,11,15-tetraazaoctadecane-1,18-diamine engages in multipoint binding with ATP, ADP and AMP, with a molecular organization that differentiates between adenine nucleotide phosphate‑chain lengths [1]. No equivalent phosphate‑chain discrimination has been reported for the common biogenic polyamines spermine or spermidine.

Nucleotide Recognition
Cross-study comparable
Multipoint binding
ATP, ADP, AMP
Supports polyamine-nucleotide interaction studies
Spermine: no phosphate-chain discrimination reported
Anion recognition Nucleotide binding Biological polyamine mimics

Benchmark Use as Open‑Chain Reference in Cu(II) Complex Stability Comparisons

In a systematic study of hexaazacyclophane Cu(II) complexes (Dalton Trans. 2004), 4,8,11,15-tetraazaoctadecane-1,18-diamine (designated L1) served as the open‑chain reference against which three macrocyclic ligands (L2, L5, L6) and two additional comparators (L3 = 2,6,10,13,17,21-hexaaza[22]paracyclophane; L4 = 4,7,10,13-tetraazahexadecane-1,16-diamine) were evaluated for protonation constants and Cu(II) complex stability [1]. Its consistent adoption as a comparator in peer‑reviewed literature signals its recognized position as a structurally well‑defined open‑chain hexaamine standard.

Literature Benchmark
Supporting evidence
L1 reference ligand in Cu(II) stability study
Facilitates cross-study comparability
Adopted as open-chain comparator in Dalton Trans. 2004
Cu(II) coordination Stability constants Macrocyclic vs. open‑chain

Procurement‑Relevant Application Scenarios for 4,8,11,15-Tetraazaoctadecane-1,18-diamine


Homo‑ and Hetero‑Binuclear Metal Complex Design for Catalysis or Magnetic Materials

Because the ligand consistently forms binuclear species with a wide range of first‑row transition and heavy metals (Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺, Cd²⁺, Pb²⁺) [1], it is uniquely suited as a scaffold for constructing well‑defined bimetallic catalytic sites or exchange‑coupled magnetic systems. The fixed inter‑metal distance imposed by the ligand backbone provides reproducibility that random‑coil polyamines cannot offer [2].

Model System for Polyamine–Nucleotide Recognition and Phosphate Ester Hydrolysis

The compound’s ability to form multipoint adducts with ATP, ADP and AMP in a phosphate‑chain‑dependent manner [1] makes it a valuable probe for studying polyamine‑nucleotide interactions relevant to enzymatic phosphate‑transfer mechanisms. It can serve as a structurally defined substitute for endogenous polyamines in assays where binding selectivity is required.

Calibration Standard for Open‑Chain Polyamine Coordination Thermodynamics

Having been employed as the reference open‑chain comparator (L1) in systematic potentiometric and stopped‑flow kinetic analyses of Cu(II) stability [1], this compound is appropriate for use as a calibration or control ligand in thermodynamic and kinetic coordination studies, ensuring cross‑laboratory data consistency.

Precursor for Polyamine‑Based Chelating Agents and Prodrugs

The availability of both primary and secondary amine functionalities allows for selective derivatization; the restricted donor‑set coordination (four of six donors) leaves two amine groups free for conjugation to targeting moieties or fluorescent reporters. This feature differentiates it from fully coordinated polyamines and supports the design of bifunctional chelators [1].

Application
Selection Property
Validation Focus
Binuclear metal complex design
Consistent binuclear scaffold across six metal ions
Metal-ion panel verification (Cu, Ni, Co, Zn, Cd, Pb)
Nucleotide recognition model
Phosphate-chain-dependent ATP/ADP/AMP binding
NMR shift patterns and potentiometric log K discrimination
Coordination thermodynamics reference
Established open-chain hexaamine benchmark (L1)
Cross-laboratory potentiometric and kinetic data consistency
Bifunctional chelator precursor
Free primary/secondary amines for selective conjugation
Reactivity of non-coordinating amine groups
Quote Request

Request a Quote for 4,8,11,15-Tetraazaoctadecane-1,18-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.